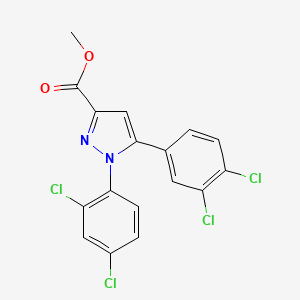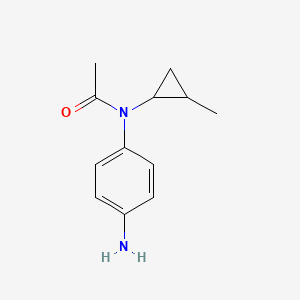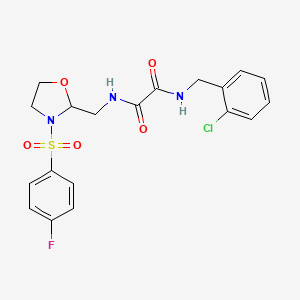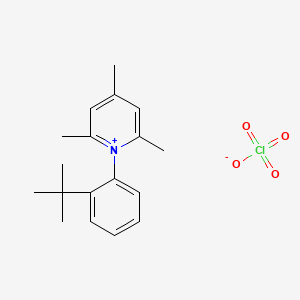
methyl 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate, also known as SR-9009, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of Rev-Erb agonists and has been shown to have a significant impact on the circadian rhythm and metabolism of organisms.
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
Methyl 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate has been studied for its potential in insecticidal applications. The stereochemical basis for its insecticidal activity was explored through the synthesis of carbamoylated and acylated pyrazoline derivatives. These compounds showed significant activity against American cockroaches and house flies, with the S-enantiomer of the methyl ester being notably more active than the R-isomer (Hasan et al., 1996).
Antimicrobial and Anticancer Agents
A series of novel pyrazole derivatives, including methyl 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate, were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Certain compounds in this series exhibited higher anticancer activity than the reference drug doxorubicin, alongside good to excellent antimicrobial efficacy (Hafez et al., 2016).
Green Synthesis Approaches
Efforts have been made to develop green and efficient synthetic protocols for producing pyrazole derivatives. For instance, a one-pot, four-component synthesis of methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-3-carboxylate derivatives was achieved using l-proline as a catalyst. This method highlights the potential for environmentally friendly approaches in the synthesis of complex organic molecules (Yadav et al., 2021).
Structural and Spectral Studies
Structural and spectral investigations provide essential insights into the chemical properties and potential applications of pyrazole derivatives. For example, detailed studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed insights into its molecular structure and electronic properties, contributing to a better understanding of its reactivity and potential use in various chemical and pharmacological contexts (Viveka et al., 2016).
Eigenschaften
IUPAC Name |
methyl 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl4N2O2/c1-25-17(24)14-8-16(9-2-4-11(19)12(20)6-9)23(22-14)15-5-3-10(18)7-13(15)21/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIKTHOQMAMOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2968279.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2968281.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2968283.png)
![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2968284.png)

![N-[1-(Oxan-4-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2968286.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide](/img/structure/B2968287.png)
![(Z)-5-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2968289.png)

{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine](/img/structure/B2968294.png)


![N-(1-cyanocyclopentyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2968299.png)